
Peroxide, bis(1-naphthalenylcarbonyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peroxide, bis(1-naphthalenylcarbonyl) is an organic peroxide compound characterized by the presence of two 1-naphthalenylcarbonyl groups attached to a peroxide linkage. This compound is known for its stability and unique reactivity, making it a valuable substance in various chemical processes and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Peroxide, bis(1-naphthalenylcarbonyl) typically involves the reaction of 1-naphthalenylcarbonyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:
2C10H7COCl+H2O2→C10H7COOOCO10H7+2HCl
Industrial Production Methods
Industrial production of Peroxide, bis(1-naphthalenylcarbonyl) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
Peroxide, bis(1-naphthalenylcarbonyl) undergoes various chemical reactions, including:
Oxidation: The peroxide linkage can participate in oxidation reactions, often leading to the formation of naphthalenylcarbonyl radicals.
Reduction: Reduction of the peroxide bond can yield 1-naphthalenylcarbonyl alcohols.
Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: Naphthalenylcarbonyl radicals and subsequent oxidation products.
Reduction: 1-naphthalenylcarbonyl alcohols.
Substitution: Substituted naphthalenylcarbonyl derivatives.
科学的研究の応用
Peroxide, bis(1-naphthalenylcarbonyl) has several applications in scientific research:
Chemistry: Used as an initiator in radical polymerization reactions.
Biology: Investigated for its potential as an oxidative stress inducer in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Peroxide, bis(1-naphthalenylcarbonyl) involves the cleavage of the peroxide bond, leading to the formation of reactive oxygen species (ROS) and naphthalenylcarbonyl radicals. These reactive intermediates can interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative damage and other biochemical effects.
類似化合物との比較
Similar Compounds
Peroxide, bis(1-hydroperoxyalkyl): Similar in structure but with hydroperoxyalkyl groups instead of naphthalenylcarbonyl groups.
1-Hydroperoxyalkyl 1-hydroxyalkyl peroxides: Contain both hydroperoxy and hydroxyalkyl groups.
Geminal bis-hydroperoxides: Feature two hydroperoxy groups attached to the same carbon atom.
Uniqueness
Peroxide, bis(1-naphthalenylcarbonyl) is unique due to its stability and specific reactivity profile, which makes it suitable for applications requiring controlled radical generation and oxidative processes. Its naphthalenylcarbonyl groups also impart distinct chemical properties compared to other peroxides.
特性
CAS番号 |
29903-04-6 |
|---|---|
分子式 |
C22H14O4 |
分子量 |
342.3 g/mol |
IUPAC名 |
naphthalene-1-carbonyl naphthalene-1-carboperoxoate |
InChI |
InChI=1S/C22H14O4/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)25-26-22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
InChIキー |
VIDGELNFXVPECZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OOC(=O)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine](/img/structure/B13680269.png)
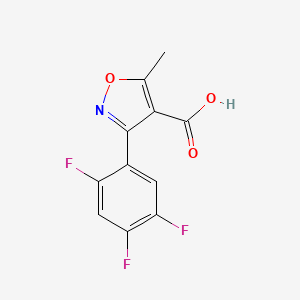
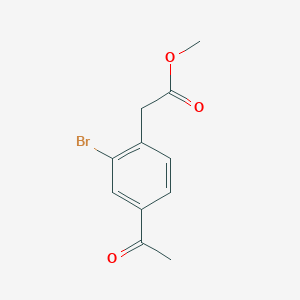
![[(3-Azidopropoxy)methyl]tributylstannane](/img/structure/B13680276.png)
![Benzo[b]thiophene-4-acetyl chloride](/img/structure/B13680278.png)
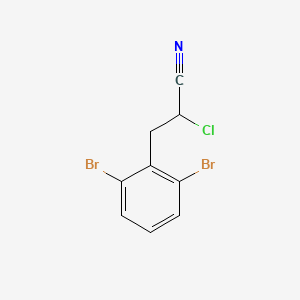
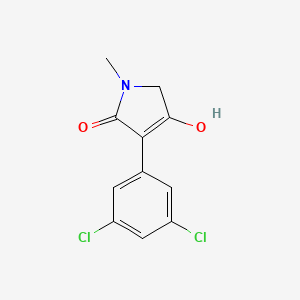
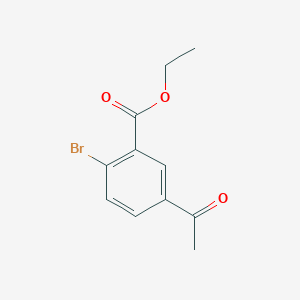
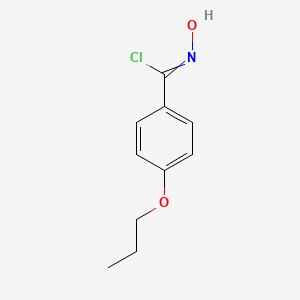
![6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680308.png)
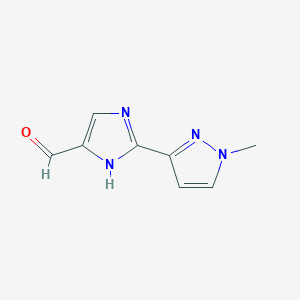
![6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13680311.png)
![3-Bromo-4-nitrodibenzo[b,d]furan](/img/structure/B13680323.png)
